molecular formula C21H21ClN2O6S B6481935 methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899972-01-1

methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6481935
CAS No.: 899972-01-1
M. Wt: 464.9 g/mol
InChI Key: GPBDQNZTIHZNHU-UHFFFAOYSA-N
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Description

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O6S and its molecular weight is 464.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0808853 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that modifications to the tetrahydropyrimidine core can enhance this activity. The sulfonyl group in particular has been linked to increased potency against Gram-positive bacteria .

Anti-inflammatory Effects

Tetrahydropyrimidines have also been noted for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory effects .

Cytotoxicity and Cancer Research

In vitro studies have shown that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways. For example, compounds with similar functionalities have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydropyrimidine derivatives revealed that compounds with a chlorobenzenesulfonyl moiety exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly impact biological activity, with the sulfonamide group playing a crucial role in efficacy .

Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of various tetrahydropyrimidines, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Summary Table of Biological Activities

Activity Effect Mechanism
AntimicrobialEffective against Gram-positive bacteriaInhibition of cell wall synthesis
Anti-inflammatoryReduces cytokine productionCOX-2 inhibition
CytotoxicityInduces apoptosis in cancer cellsMitochondrial pathway activation

Properties

IUPAC Name

methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O6S/c1-3-30-15-8-4-13(5-9-15)19-18(20(25)29-2)17(23-21(26)24-19)12-31(27,28)16-10-6-14(22)7-11-16/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBDQNZTIHZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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